molecular formula C10H22Cl2N2 B6425644 1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride CAS No. 103755-75-5

1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Cat. No. B6425644
CAS RN: 103755-75-5
M. Wt: 241.20 g/mol
InChI Key: OKNQKIJCXXESFS-UHFFFAOYSA-N
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Description

“1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used in the synthesis of Monensin A esters as antibiotics .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid were added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C., and the resulting mixture was stirred at room temperature for 16 hours .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives have been reported to form Hofmann type complexes . Their FT-IR and Raman spectra have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 228.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 92.0±9.4 °C .

Scientific Research Applications

1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a valuable tool for researchers studying the biochemical and physiological effects of drugs. It has been used in the study of the effects of drugs on the nervous system, cardiovascular system, and endocrine system. It has also been used to study the effects of drugs on the metabolism and absorption of nutrients, as well as the effects of drugs on the immune system.

Advantages and Limitations for Lab Experiments

1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to work with in the laboratory. It is also relatively inexpensive and can be easily synthesized in the laboratory. One of the main limitations of this compound is its short half-life, which can make it difficult to work with in some experiments.

Future Directions

1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several potential future applications. It could be used to study the effects of drugs on the nervous system, cardiovascular system, endocrine system, and immune system. It could also be used to study the effects of drugs on the metabolism and absorption of nutrients. Additionally, it could be used to study the effects of drugs on the development and progression of diseases such as Alzheimer’s and Parkinson’s. Finally, this compound could be used to identify new drugs or drug combinations that could be used to treat various diseases.

Synthesis Methods

1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride can be synthesized in a variety of ways, including the reaction of N-methylpyrrolidine with hydrochloric acid, the reaction of N-methylpiperidine with hydrochloric acid, and the reaction of 1-methyl-4-piperidinol with hydrochloric acid. The most common method of synthesis is the reaction of N-methylpyrrolidine with hydrochloric acid, which yields a solution of this compound dihydrochloride.

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

1-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-11-8-4-10(5-9-11)12-6-2-3-7-12;;/h10H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNQKIJCXXESFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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